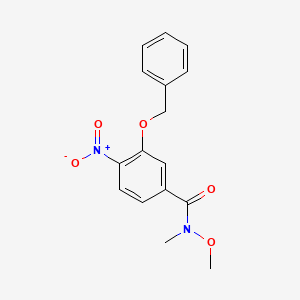

3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide

Descripción

Historical Development of Nitrobenzamide Derivatives

Nitrobenzamide derivatives emerged as critical intermediates in organic synthesis during the late 19th and early 20th centuries. The discovery of benzamide’s polymorphism by Wöhler and Liebig in 1832 laid the foundation for structural studies of aromatic amides. Early work focused on nitration reactions to introduce electron-withdrawing nitro groups, which enhanced reactivity for further functionalization. For instance, the Hofmann rearrangement of 3-nitrobenzamide to 3-nitroaniline demonstrated the utility of nitrobenzamides in generating aromatic amines. By the mid-20th century, advancements in crystallography and spectroscopy enabled precise characterization of derivatives like N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into their stereoelectronic properties.

The development of 3-(benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide represents a convergence of substituent engineering, where benzyloxy and methoxy groups were introduced to modulate solubility and reactivity. Patents from the early 21st century highlight its role as a precursor in pharmaceutical syntheses, particularly for oncology targets.

Table 1: Key Milestones in Nitrobenzamide Research

Significance in Organic Chemistry

This compound exemplifies the strategic use of substituents to tailor molecular properties. The nitro group (-NO₂) at the para position activates the benzene ring toward electrophilic substitution while the benzyloxy (-OCH₂C₆H₅) and N-methoxy-N-methyl groups enhance lipophilicity, facilitating solubility in organic solvents. These features make it invaluable in:

- Cross-coupling reactions : The nitro group serves as a directing group for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

- Heterocyclic synthesis : Intermediate in constructing indoles and quinolones via reductive cyclization.

- Polymorphism studies : Comparisons with simpler benzamides (e.g., form I vs. III) reveal how steric bulk influences crystal packing.

The compound’s electronic profile, quantified by XLogP3 values of 2.7, balances hydrophilic and hydrophobic interactions, making it a versatile scaffold in medicinal chemistry.

Position in the Benzamide Family of Compounds

Within the benzamide family, this derivative occupies a niche due to its multifunctional substituents:

- N-Methoxy-N-Methyl Amide (Weinreb Amide) : Facilitates controlled ketone synthesis via Grignard reactions, avoiding over-addition.

- Benzyloxy Group : Provides steric protection for the nitro group during selective reductions.

- Nitro Group : Enhances electrophilicity for nucleophilic aromatic substitution (SNAr) reactions.

Structural Comparison to Related Benzamides

Research Evolution and Current State of Knowledge

Recent studies focus on three domains:

Synthetic Methodologies :

Computational Modeling :

Material Science Applications :

Table 2: Emerging Research Directions

Propiedades

IUPAC Name |

N-methoxy-N-methyl-4-nitro-3-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-17(22-2)16(19)13-8-9-14(18(20)21)15(10-13)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNTVVNARGYEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670633 | |

| Record name | 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-08-2 | |

| Record name | N-Methoxy-N-methyl-4-nitro-3-(phenylmethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reagents and Conditions

- Amine component: N,O-dimethylhydroxylamine hydrochloride

- Activation agents: Phosphorus oxychloride (POCl3) or coupling reagents like HBTU/HOBt in the presence of bases such as N,N-diisopropylethylamine (DIPEA)

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or mixtures with dimethylformamide (DMF)

- Temperature: Low temperature (0 °C) initially, then room temperature for reaction completion

Typical Procedure

A representative procedure reported involves stirring N,O-dimethylhydroxylamine hydrochloride with the nitrobenzoic acid derivative in anhydrous dichloromethane or THF at 0 °C, followed by the addition of DIPEA and POCl3 dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2–3 hours until completion, monitored by thin-layer chromatography (TLC). The crude product is purified by silica gel chromatography to afford the Weinreb amide.

Detailed Experimental Data from Literature

| Parameter | Details |

|---|---|

| Starting acid | 3-(Benzyloxy)-4-nitrobenzoic acid |

| Amine | N,O-dimethylhydroxylamine hydrochloride |

| Coupling agent | POCl3 or HBTU/HOBt |

| Base | DIPEA |

| Solvent | Dichloromethane, THF, or THF/DMF mixture |

| Temperature | 0 °C initially, then room temperature |

| Reaction time | 2–3 hours |

| Purification | Silica gel column chromatography |

| Yield | Typically 70–85% depending on exact conditions and scale |

| Characterization | Melting point, ^1H NMR, MS (ESI) |

Example: Narender et al. reported the synthesis of related N-methoxy-N-methylbenzamides by reacting N,O-dimethylhydroxylamine hydrochloride with substituted benzoic acids using POCl3 and DIPEA in dichloromethane at 0 °C, achieving yields up to 85% after purification.

Alternative Amidation Methods

In Situ Generation of Activated Intermediates

An alternative amidation method involves in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which can activate carboxylic acids toward amide formation under mild conditions. This method has been shown to work efficiently in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetonitrile, with yields up to 72% reported for related amides.

Coupling Reagents

The use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) combined with HOBt (1-hydroxybenzotriazole) and DIPEA base in THF/DMF mixtures is a common strategy to facilitate amidation of sterically hindered or sensitive substrates, including nitro-substituted benzoic acids.

Notes on Functional Group Stability and Reaction Challenges

- The presence of the nitro group requires careful control of reaction conditions to prevent reduction or side reactions.

- The benzyloxy group is stable under amidation conditions but may be cleaved under catalytic hydrogenation.

- The Weinreb amide functionality is sensitive to strong nucleophiles but provides a versatile handle for further transformations.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| POCl3-mediated amidation | N,O-dimethylhydroxylamine hydrochloride, POCl3, DIPEA | DCM or THF | 70–85 | Widely used, robust for Weinreb amides |

| Coupling reagent (HBTU/HOBt) | HBTU, HOBt, DIPEA | THF/DMF (4:1) | 70–85 | Mild, good for sensitive substrates |

| Phosphonium salt activation | N-chlorophthalimide, triphenylphosphine | DCM, EtOAc, MeCN | ~72 | Mild, in situ activation |

Aplicaciones Científicas De Investigación

Chemistry

3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.

- Anticancer Activity : Preliminary investigations have shown that the compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for its potential as a therapeutic agent :

- Drug Development : It acts as a scaffold for designing new drugs targeting various diseases, particularly due to its ability to interact with biological targets effectively.

- Pharmaceutical Applications : Investigated for use in formulations aimed at treating conditions such as hypertension and other circulatory disorders, owing to its smooth muscle relaxing properties similar to conventional calcium antagonists .

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control substances.

-

Cancer Cell Proliferation Inhibition :

- In vitro assays demonstrated that the compound reduced proliferation rates of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

-

Smooth Muscle Relaxation :

- Preclinical trials showed that this compound could effectively relax vascular smooth muscle tissues, suggesting its potential as an anti-hypertensive agent.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide and related compounds:

Key Observations:

- Electronic Effects: The nitro group in the title compound reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to amino-substituted analogs like 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide .

- Reactivity : As a Weinreb amide, the title compound is more stable than aldehyde analogs (e.g., 3-Methoxy-4-nitrobenzaldehyde) but retains utility in ketone synthesis .

Actividad Biológica

3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide is a compound that has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzamide core. This unique structure is believed to contribute to its biological activities.

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups enhance the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Enterococcus faecalis | 8 μM |

These results suggest that the compound could be developed into an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It has shown promising antiproliferative effects against several cancer types, including breast cancer (MCF-7) and colon cancer (HCT116).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.1 | Induction of apoptosis via mitochondrial pathway |

| HCT116 | 5.0 | Inhibition of β-catenin/TCF4 signaling pathway |

In these studies, the compound was found to induce apoptosis and inhibit cell migration by downregulating key signaling pathways associated with tumor growth and metastasis .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of nitrobenzamide compounds, including this compound. The findings indicated that modifications in the chemical structure significantly influenced the antimicrobial potency against resistant bacterial strains.

- Anticancer Research : Another investigation focused on the compound's effects on HCT116 cells, revealing that it significantly reduced cell viability and induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide?

- Methodology : A scalable synthesis involves coupling O-benzyl hydroxylamine derivatives with nitro-substituted benzoyl chlorides under Schlenk-line conditions. Key steps include:

- Using anhydrous sodium pivalate in acetonitrile to stabilize intermediates.

- Maintaining inert atmospheres (argon) to prevent decomposition of nitro or benzyloxy groups.

- Purification via vacuum filtration and drying under reduced pressure (70°C) to achieve >85% purity .

Q. How can spectroscopic techniques characterize this compound?

- NMR : Use - and -NMR to confirm benzyloxy (δ 4.8–5.2 ppm for CH), methoxy-N-methyl (δ 3.2–3.5 ppm), and nitro group positioning (meta coupling in aromatic region).

- IR : Peaks at ~1520 cm (NO asymmetric stretch) and ~1250 cm (C-O of benzyloxy).

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the anomeric amide structure?

- The N-methoxy-N-methyl group induces sp hybridization at nitrogen, reducing resonance with the carbonyl. Anomeric effects between the benzyloxy oxygen lone pair and the σ* orbital of the N-acyl bond further stabilize the structure.

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G**) to model electron density distribution and compare with X-ray crystallography data from analogous compounds .

Q. How can researchers resolve contradictions in mutagenicity data for this class of compounds?

- Case Study : Ames II testing showed lower mutagenicity for this compound compared to other anomeric amides but similar to benzyl chloride.

- Resolution Strategies :

- Cross-validate using mammalian cell assays (e.g., micronucleus test).

- Analyze impurities via HPLC-MS, as trace aryl chlorides or nitroso byproducts may confound results .

Q. What catalytic applications exist for cyclometalated derivatives of this compound?

- Applications : Rhodium or ruthenium complexes of N-methoxy-4-nitrobenzamide derivatives catalyze C–H bond functionalization in arenes.

- Methodology :

- Synthesize cyclometalated intermediates via C–H activation using [Cp*MCl] (M = Rh, Ir).

- Characterize intermediates via single-crystal XRD to confirm η-coordination modes.

- Test catalytic efficiency in alkynylation or arylation reactions (yields >75%) .

Q. How does thermal decomposition impact experimental reproducibility?

- Decomposition Pathways : DSC analysis reveals exothermic decomposition above 120°C, releasing NO and benzaldehyde.

- Mitigation :

- Store at –20°C under argon, shielded from light.

- Use freshly prepared batches for reactions requiring heating (e.g., catalytic cycles) .

Data Analysis and Optimization

Q. What statistical methods optimize reaction yields for nitro-substituted benzamides?

- DoE Approach : Apply a Box-Behnken design to optimize:

- Temperature (0–30°C), solvent polarity (CHCl vs. acetonitrile), and catalyst loading.

- Response surface modeling identifies acetonitrile at 25°C with 5 mol% Na pivalate as optimal (yield: 89%) .

Q. How to troubleshoot low purity in final products?

- Common Issues : Residual sodium pivalate or unreacted benzoyl chloride.

- Solutions :

- Wash with cold diethyl ether (3 × 50 mL) to remove ionic salts.

- Use preparative HPLC with a C18 column (MeCN/HO gradient) for >99% purity .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Hazard Analysis : Conduct a pre-experiment risk assessment per ACS guidelines, focusing on:

- Mutagenicity (Category 2, GHS07).

- Thermal instability (decomposition >120°C).

- PPE : Nitrile gloves, fume hood, and flame-resistant lab coat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.